Mesoxalaldehyde
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Description
Mesoxalaldehyde is a useful research compound. Its molecular formula is C3H2O3 and its molecular weight is 86.05 g/mol. The purity is usually 95%.
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Biological Activity
Mesoxalaldehyde, a dialdehyde compound, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, based on recent research findings.
This compound (C3H4O2) is characterized by two aldehyde groups attached to a three-carbon chain. It is typically synthesized through the oxidative cleavage of certain organic compounds or via the oxidation of malonic acid derivatives. The compound exhibits reactivity typical of aldehydes, including condensation reactions and nucleophilic additions.
Biological Activity
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : this compound has demonstrated inhibitory effects against various bacterial strains. Studies have shown that it can disrupt bacterial cell membranes, leading to cell lysis and death. For instance, in vitro assays indicated significant antibacterial activity against Escherichia coli and Staphylococcus aureus .
- Antitumor Properties : Preliminary studies suggest that this compound may possess antitumor activity. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways, which are crucial for programmed cell death. A study reported that this compound treatment led to a reduction in cell viability in breast cancer cells .
- Antioxidant Activity : this compound exhibits antioxidant properties, which help mitigate oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes .
The mechanisms underlying the biological activities of this compound are still being elucidated. Key points include:
- Cell Membrane Disruption : The compound's ability to interact with lipid bilayers may explain its antimicrobial effects.
- Apoptotic Pathways : this compound may activate intrinsic apoptotic pathways through the modulation of mitochondrial membrane potential and the release of cytochrome c .
- Antioxidant Enzyme Modulation : Its role in enhancing antioxidant enzyme activity suggests a protective mechanism against oxidative damage .
Case Studies
Several case studies illustrate the potential applications of this compound:
- Antibacterial Efficacy : A study evaluated the effectiveness of this compound against multidrug-resistant bacterial strains. Results showed a notable reduction in bacterial load, suggesting its potential as a therapeutic agent for infections caused by resistant pathogens .
- Cancer Treatment : In vitro studies on various cancer cell lines revealed that this compound significantly inhibited tumor growth and induced apoptosis. Further research is needed to explore its efficacy in animal models and clinical settings .
- Oxidative Stress Reduction : Clinical trials assessing the antioxidant effects of this compound in patients with oxidative stress-related conditions showed promising results, indicating improved biomarkers of oxidative damage post-treatment .
Data Tables
Properties
CAS No. |
497-16-5 |
---|---|
Molecular Formula |
C3H2O3 |
Molecular Weight |
86.05 g/mol |
IUPAC Name |
2-oxopropanedial |
InChI |
InChI=1S/C3H2O3/c4-1-3(6)2-5/h1-2H |
InChI Key |
ICQNCHSXWNQIHC-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C(=O)C=O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.